molecular formula C16H17N5OS2 B280079 N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA

Cat. No.: B280079
M. Wt: 359.5 g/mol
InChI Key: ZPVFPXHAGRDGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by its unique structure, which includes a benzothiophene ring, a pyrazole ring, and a cyano group

Preparation Methods

The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The synthesis begins with the formation of the benzothiophene ring through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a condensation reaction involving hydrazine and an appropriate diketone.

    Coupling Reactions: The final step involves coupling the benzothiophene and pyrazole rings through a series of reactions, including carbamothioylation and carboxamidation.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA involves its interaction with specific molecular targets. It exhibits inhibitory effects on bacterial DNA helicases and nucleases, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, the compound can disrupt bacterial growth and proliferation .

Comparison with Similar Compounds

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]THIOUREA can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C16H17N5OS2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H17N5OS2/c1-2-21-9-10(8-18-21)14(22)19-16(23)20-15-12(7-17)11-5-3-4-6-13(11)24-15/h8-9H,2-6H2,1H3,(H2,19,20,22,23)

InChI Key

ZPVFPXHAGRDGRL-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.